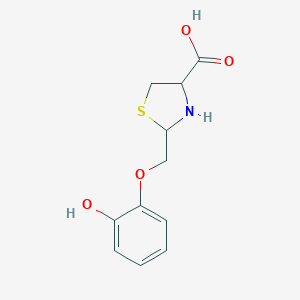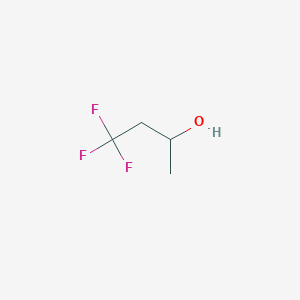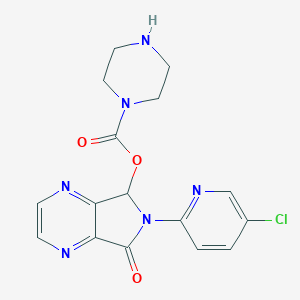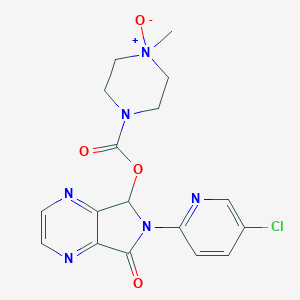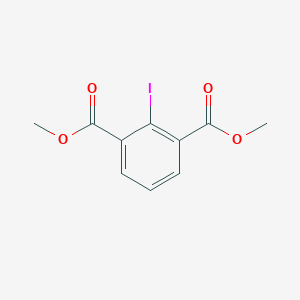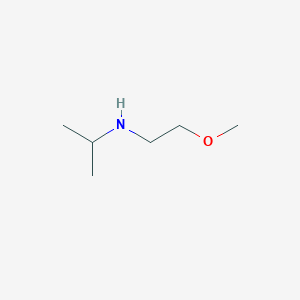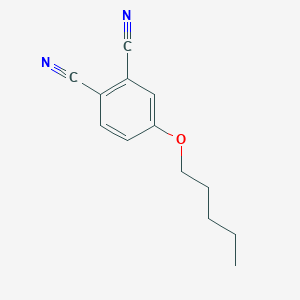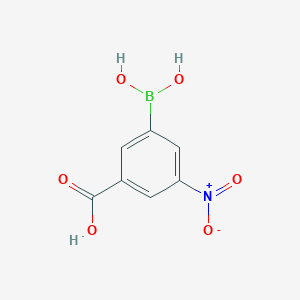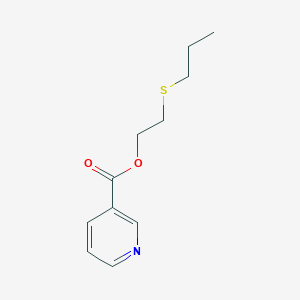
Nicotinic acid, 2-(propylthio)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid, 2-(propylthio)ethyl ester, also known as S-propyl nicotinate, is a chemical compound that belongs to the class of esters. It is a colorless liquid that is soluble in water and has a characteristic odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mécanisme D'action
The mechanism of action of Nicotinic acid, 2-(propylthio)ethyl ester nicotinate is not fully understood, but it is believed to involve the activation of certain cellular pathways that regulate oxidative stress and inflammation. It has been shown to increase the production of certain enzymes, such as superoxide dismutase and catalase, that protect cells from oxidative damage. It also inhibits the expression of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, that contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
Nicotinic acid, 2-(propylthio)ethyl ester nicotinate has been shown to have various biochemical and physiological effects on the body. It has been shown to increase blood flow and oxygen delivery to tissues, which can improve exercise performance and alleviate symptoms of certain diseases, such as peripheral artery disease. It has also been shown to lower blood pressure and improve lipid metabolism, which can reduce the risk of cardiovascular diseases. Additionally, it has been shown to enhance insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
Nicotinic acid, 2-(propylthio)ethyl ester nicotinate has several advantages for lab experiments, including its low toxicity, high solubility, and stability under various conditions. It can be easily synthesized and purified, making it readily available for use in various experiments. However, its effects on different cell types and tissues may vary, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Nicotinic acid, 2-(propylthio)ethyl ester nicotinate. One area of research is the development of novel drug formulations that incorporate Nicotinic acid, 2-(propylthio)ethyl ester nicotinate, to enhance its therapeutic potential and improve its bioavailability. Another area of research is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to protect neurons from oxidative damage. Additionally, further studies are needed to elucidate its mechanism of action and its effects on different cell types and tissues, to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Nicotinic acid, 2-(propylthio)ethyl ester nicotinate can be achieved through different methods, including esterification and thioetherification. One common method involves the reaction of nicotinic acid with propanethiol in the presence of a catalyst, such as sulfuric acid, to form the desired ester. The purity of the compound can be enhanced through various purification techniques, such as distillation and recrystallization.
Applications De Recherche Scientifique
Nicotinic acid, 2-(propylthio)ethyl ester nicotinate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cardiovascular diseases, diabetes, and cancer. In agriculture, it has been used as a plant growth regulator and a pesticide, due to its ability to enhance plant growth and inhibit the growth of certain pests. In the food industry, it has been used as a flavoring agent and a preservative.
Propriétés
Numéro CAS |
101952-73-2 |
|---|---|
Nom du produit |
Nicotinic acid, 2-(propylthio)ethyl ester |
Formule moléculaire |
C11H15NO2S |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
2-propylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-7-15-8-6-14-11(13)10-4-3-5-12-9-10/h3-5,9H,2,6-8H2,1H3 |
Clé InChI |
ONMGOZLNJYTEJK-UHFFFAOYSA-N |
SMILES |
CCCSCCOC(=O)C1=CN=CC=C1 |
SMILES canonique |
CCCSCCOC(=O)C1=CN=CC=C1 |
Autres numéros CAS |
101952-73-2 |
Synonymes |
2-propylsulfanylethyl pyridine-3-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



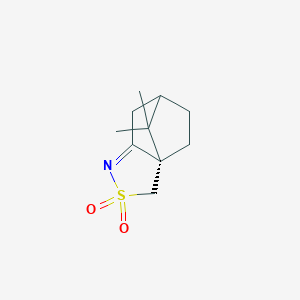
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)
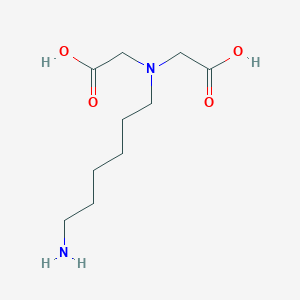
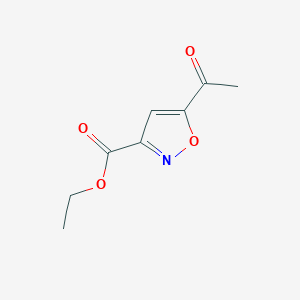
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

